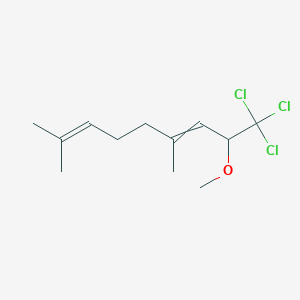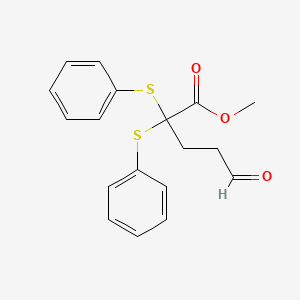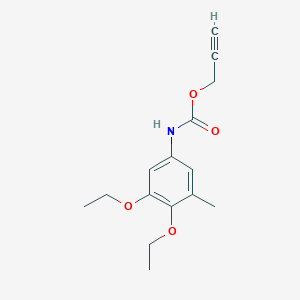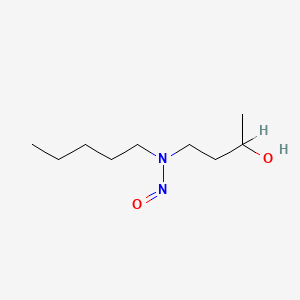
N-(3-Hydroxybutyl)-N-pentylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxybutyl)-N-pentylnitrous amide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a nitrous amide group attached to a hydroxybutyl and a pentyl chain, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxybutyl)-N-pentylnitrous amide typically involves the reaction of 3-hydroxybutylamine with pentyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 3-hydroxybutylamine and pentyl nitrite.
Solvent: Anhydrous ethanol or another suitable solvent.
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to control the rate of reaction and prevent decomposition.
Catalyst: A small amount of acid catalyst, such as hydrochloric acid, may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxybutyl)-N-pentylnitrous amide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrous amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Hydroxybutyl)-N-pentylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(3-Hydroxybutyl)-N-pentylnitrous amide exerts its effects involves its interaction with specific molecular targets. The hydroxybutyl group can interact with hydroxyl-carboxylic acid receptors, while the nitrous amide group can inhibit histone deacetylase enzymes. These interactions can modulate various cellular pathways, including lipid metabolism, gene expression, and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Hydroxybutyl)-N-propylnitrous amide
- N-(3-Hydroxybutyl)-N-butyl nitrous amide
Uniqueness
N-(3-Hydroxybutyl)-N-pentylnitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential.
Propriétés
Numéro CAS |
80858-90-8 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
N-(3-hydroxybutyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-5-7-11(10-13)8-6-9(2)12/h9,12H,3-8H2,1-2H3 |
Clé InChI |
MTZSEFGXMBXMSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCC(C)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


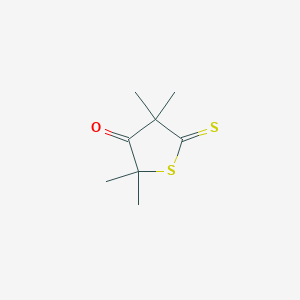
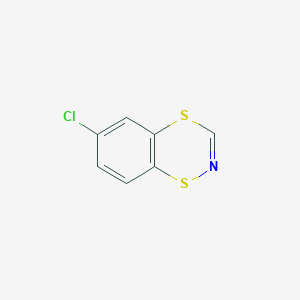
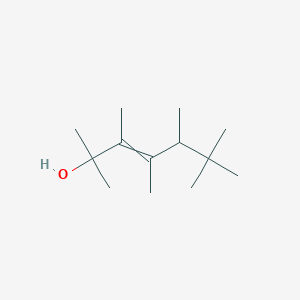
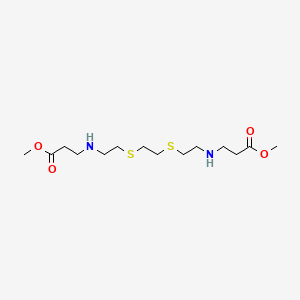
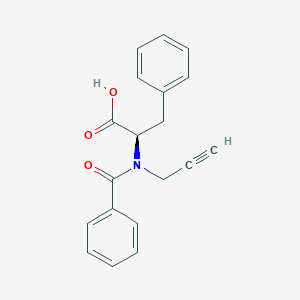
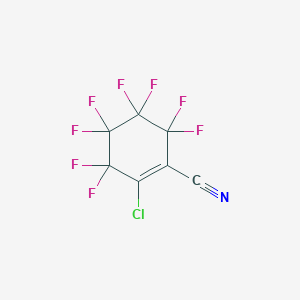
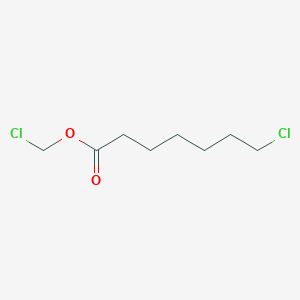

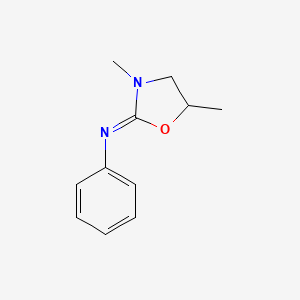
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
